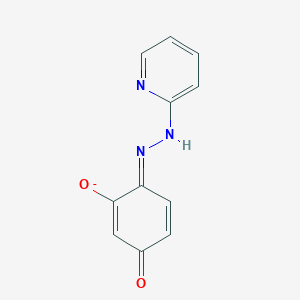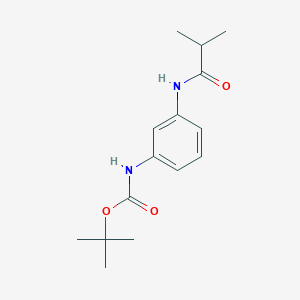![molecular formula C23H28N2O3 B268800 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268800.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as IPP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and may have potential applications in cancer therapy. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting PDEs, this compound can modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immunomodulatory effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In neurology, this compound has been found to protect neurons from oxidative stress and may have potential applications in the treatment of neurodegenerative diseases. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has been extensively studied and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. One limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound to minimize potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Another direction is the development of new derivatives and analogs of this compound with improved pharmacological properties and reduced toxicity. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 4-isopropylphenol with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propanoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)18-8-12-21(13-9-18)28-17(3)22(26)24-20-10-6-19(7-11-20)23(27)25-14-4-5-15-25/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,24,26) |
Clave InChI |
FBGUWQQCWORUFM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)